molecular formula C23H30N6O6 B1667557 Apadenoson CAS No. 250386-15-3

Apadenoson

Katalognummer B1667557
CAS-Nummer: 250386-15-3
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: FLEVIENZILQUKB-XTWQNQIISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apadenoson is a selective A2a adenosine receptor agonist designed for use as a pharmacologic stress agent in cardiac perfusion imaging studies . It is developed by Bristol-Myers Squibb and is in phase II of clinical trials .


Synthesis Analysis

The synthesis of tritium-labeled apadenoson was designed around the use of [1,2-3H]ethylamine hydrochloride, which was incorporated into apadenoson . This route proved to be a concise and efficient method for the preparation of tritiated apadenoson .


Molecular Structure Analysis

Apadenoson is a small molecule with a chemical formula of C23H30N6O6 . Its average weight is 486.529 .


Chemical Reactions Analysis

Apadenoson is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation . Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor .


Physical And Chemical Properties Analysis

Apadenoson is a small molecule with a chemical formula of C23H30N6O6 . Its average weight is 486.529 .

Wissenschaftliche Forschungsanwendungen

Treatment of SARS-CoV-2 Infection

  • Scientific Field : Virology and Immunology .
  • Summary of the Application : Apadenoson, an adenosine receptor agonist, has been found to be effective in the treatment of SARS-CoV-2 infection . The drug was used following exposure to the virus in mice .
  • Results or Outcomes : The use of Apadenoson led to better outcomes in infected mice, with up to 30% of mice surviving to the end of the 12-day post-infection period .

Detection of Myocardial Perfusion Defects

  • Scientific Field : Cardiology .
  • Summary of the Application : Apadenoson has been used in the detection of myocardial perfusion defects using Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging (MPI) .
  • Methods of Application : In the ASPECT-2 Trial, a Phase 3, randomized, double-blind trial, Apadenoson was used for the detection of myocardial perfusion defects . The specific experimental procedures and technical details were not provided in the source.
  • Results or Outcomes : The primary outcome of the trial was to demonstrate non-inferiority between the level of agreement in diagnosis between sequential adenosine SPECT-MPI versus the level of agreement in diagnosis between an adenosine and an Apadenoson SPECT-MPI . The secondary efficacy variables included the ‘summed stress score’ (SSS), wall motion, extent of ischemia, location of perfusion defects according to coronary artery territory and calculation of sensitivity and specificity using angiography results compared to diagnostic classification resulting from SPECT-MPI .

Pharmacologic Stress Agent in Cardiac Perfusion Imaging

  • Scientific Field : Cardiology .
  • Summary of the Application : Apadenoson is a selective A2a adenosine receptor agonist designed for use as a pharmacologic stress agent in cardiac perfusion imaging studies . It is developed by Bristol-Myers Squibb and is in phase II of clinical trials .
  • Results or Outcomes : The use of Apadenoson in these studies is still in the clinical trial phase, so the results or outcomes are not yet available .

Coronary Vasodilation

  • Scientific Field : Cardiology .
  • Summary of the Application : Regadenoson, binodenoson, and apadenoson are selective A2A adenosine receptor agonists that have been shown to provide more selective coronary vasodilation, with improved safety profiles and patient tolerability .
  • Methods of Application : These new agents may be delivered by an intravenous bolus eliminating the requirement for an infusion pump .
  • Results or Outcomes : The use of these agents, including Apadenoson, has led to improved safety profiles and patient tolerability .

Treatment of Sepsis

  • Scientific Field : Immunology .
  • Summary of the Application : Apadenoson has been shown to improve survival in a mouse Escherichia coli model of sepsis .
  • Results or Outcomes : The use of Apadenoson led to improved survival in the mouse model of sepsis .

Inflammatory Disorders

  • Scientific Field : Immunology .
  • Summary of the Application : Apadenoson is being investigated for use/treatment in inflammatory disorders .
  • Results or Outcomes : The use of Apadenoson in these studies is still in the clinical trial phase, so the results or outcomes are not yet available .

Zukünftige Richtungen

Apadenoson has shown promise in clinical trials for use in cardiac perfusion imaging studies . Additionally, recent research suggests that Apadenoson could potentially improve outcomes in SARS CoV-2-infected mice , indicating potential future directions for this drug in the treatment of COVID-19.

Eigenschaften

IUPAC Name

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEVIENZILQUKB-DMJMAAGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor., ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram.
Record name Apadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atl146e
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Apadenoson

CAS RN

250386-15-3
Record name Apadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name APADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apadenoson
Reactant of Route 2
Apadenoson
Reactant of Route 3
Reactant of Route 3
Apadenoson
Reactant of Route 4
Apadenoson
Reactant of Route 5
Apadenoson
Reactant of Route 6
Apadenoson

Citations

For This Compound
186
Citations
W Al Jaroudi, AE Iskandrian - Journal of the American College of …, 2009 - jacc.org
Vasodilator stress myocardial perfusion imaging (MPI) accounts for up to 50% of all stress MPI studies performed in the US In 2008, the Food and Drug Administration approved …
Number of citations: 228 www.jacc.org
P Chhabra, B Mann, M Ma, S Feldman… - American Journal of …, 2022 - pesquisa.bvsalud.org
… To determine if Apadenoson or Regadenoson has a therapeutic … 1 that received the drug (Apadenoson or Regadenoson) 24hrs … Result(s) Apadenoson administered post-infection was …
Number of citations: 2 pesquisa.bvsalud.org
A Boshchenko, O Zhuravleva, A Vrublevsky… - Stress …, 2023 - Springer
… Various pharmacologic vasodilators are currently available, including older adenosine, dipyridamole, and most recently appeared regadenoson, binadenoson, and apadenoson (Table …
Number of citations: 0 link.springer.com
GM Bengalorkar, K Bhuvana, N Sarala… - Journal of …, 2012 - jpgmonline.com
:: Abstract Single-photon emission computerized tomography for myocardial perfusion imaging (MPI) is a non-invasive technique. MPI is performed by subjecting the patient to exercise …
Number of citations: 12 www.jpgmonline.com
SG Johnson, S Peters - Journal of nuclear medicine technology, 2010 - Soc Nuclear Med
… Apadenoson and CGS-21680 have been investigated in preclinical trials. To date, there are limited data published for binodenoson (25–30) and even fewer for apadenoson and CGS-…
Number of citations: 65 tech.snmjournals.org
Y Hong, SJ Bonacorsi Jr, Y Tian, S Gong… - Journal of Labelled …, 2008 - Wiley Online Library
… The synthesis of tritiumlabeled apadenoson was designed around the … apadenoson. This route proved to be a concise and efficient method for the preparation of tritiated apadenoson. …
MJ Kern, JM Hodgson, N Dib, RS Mittleman, PD Crane - 2006 - Am Heart Assoc
Background: Apadenoson (APA) is a highly selective adenosine (ADO) A 2 a receptor agonist with potential utility for pharmacologic stress myocardial perfusion imaging. This study …
Number of citations: 7 www.ahajournals.org
RC Hendel, NA Moreno, DK Glover - Current Cardiovascular Imaging …, 2011 - Springer
… Regadenoson, binodenoson, and apadenoson are selective A 2A adenosine receptor agonists that have been shown to … Apadenoson is currently in pivotal phase 3 clinical trials. …
Number of citations: 2 idp.springer.com
AE Iskandrian, TM Bateman, L Belardinelli… - Journal of nuclear …, 2007 - Springer
Background Earlier phase 1 and 2 studies have shown that regadenoson has desirable features as a stress agent for myocardial perfusion imaging. Methods and Results This …
Number of citations: 364 link.springer.com
BJ Mann, P Chhabra, M Ma, SG Brovero, RT Hannan… - Heliyon, 2023 - cell.com
… Apadenoson prophylactically 18 hours before viral challenge (drug with no delay) and a third received Apadenoson … viral titer and burden in the lungs of Apadenoson-treated mice that …
Number of citations: 2 www.cell.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.